molecular formula C24H32N4O2 B2800573 3-(3,4-dimethoxyphenyl)-8-heptyl-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine CAS No. 685108-52-5

3-(3,4-dimethoxyphenyl)-8-heptyl-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine

Cat. No.: B2800573
CAS No.: 685108-52-5
M. Wt: 408.546
InChI Key: LFORMMVSWCSJJS-UHFFFAOYSA-N
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Description

The compound 3-(3,4-dimethoxyphenyl)-8-heptyl-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine features a tricyclic pyrazolo-pyrrolo-pyrimidine core with three key substituents:

  • A 3,4-dimethoxyphenyl group at position 3, contributing aromaticity and electron-rich properties.
  • A methyl group at position 5, enhancing steric stability.

The partially saturated pyrrolo ring (7,8-dihydro-6H) may influence conformational flexibility compared to fully aromatic analogs.

Properties

IUPAC Name

10-(3,4-dimethoxyphenyl)-3-heptyl-7-methyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2/c1-5-6-7-8-9-13-27-14-12-19-17(2)26-23-20(16-25-28(23)24(19)27)18-10-11-21(29-3)22(15-18)30-4/h10-11,15-16H,5-9,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFORMMVSWCSJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1CCC2=C1N3C(=C(C=N3)C4=CC(=C(C=C4)OC)OC)N=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation.

  • Mechanism of Action : The anticancer effects are primarily attributed to the inhibition of key signaling pathways involved in tumor growth and survival. For instance, compounds within this class have shown to modulate mitogen-activated protein kinases (MAPKs) and other oncogenic pathways .
  • Case Studies : In vitro studies demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines effectively reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis has been linked to its interaction with specific molecular targets within the cancer cells.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidines is another area of active research.

  • Biological Investigations : Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response .
  • Clinical Relevance : The anti-inflammatory effects suggest potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Effects

Emerging research indicates that pyrazolo[1,5-a]pyrimidines may possess neuroprotective properties.

  • Research Findings : Animal models have demonstrated that these compounds can mitigate neurodegeneration associated with conditions like Alzheimer's disease by reducing oxidative stress and inflammation in neuronal tissues.
  • Mechanisms : The neuroprotective effects are believed to involve the modulation of neurotransmitter systems and protection against excitotoxicity.

Anticonvulsant Activity

The anticonvulsant properties of some pyrazolo[1,5-a]pyrimidines have been explored as potential treatments for epilepsy.

  • Experimental Evidence : In preclinical studies, certain derivatives have shown efficacy in reducing seizure frequency in animal models of epilepsy. The mechanism is thought to involve modulation of GABAergic activity and inhibition of glutamate release.

Data Table: Summary of Applications

ApplicationMechanism of ActionReferences
AnticancerInhibition of MAPK pathways
Anti-inflammatoryInhibition of COX and LOX
NeuroprotectiveReduction of oxidative stress
AnticonvulsantModulation of GABAergic activity

Comparison with Similar Compounds

8-(2,2-Dimethoxyethyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile (CAS: 860610-82-8)

Key Differences :

  • Substituents : The 8-position features a dimethoxyethyl group instead of heptyl, reducing lipophilicity. The 3-position has a nitrile group instead of 3,4-dimethoxyphenyl.
  • Implications : The nitrile group may enhance hydrogen bonding with biological targets, while the shorter dimethoxyethyl chain could limit membrane permeability compared to the heptyl chain in the target compound.

Pyrazolo-Thieno-Pyrimidine Derivatives

6-Aryl-3-methyl-1,5,6,7-tetrahydro-8H-pyrazolo[3',4':4,5]thieno[2,3-d]pyrimidin-8-ones

Key Differences :

  • Core Structure: Replaces the pyrrolo ring with a thieno ring, introducing sulfur into the heterocyclic system.
  • Substituents : Aryl groups at position 6 and methyl at position 3.
  • Biological Activity : Exhibits antimicrobial properties, as reported in .
  • Synthesis : Prepared via refluxing with aromatic amines, similar to methods in .

Pyrrolo-Thiazolo-Pyrimidine Derivatives

5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide

Key Differences :

  • Core Structure : Incorporates a thiazolo ring, adding nitrogen and sulfur atoms.
  • Substituents : Methoxyphenyl and phenyl groups at positions 5 and 8, respectively.
  • Synthesis: Derived from hydrazinolysis of ethyl esters (e.g., compound 2 in ) .
  • Molecular Weight : Molecular ion peak at m/z 492 confirms structural integrity .

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Compound Class Core Structure Substituents Notable Properties Biological Activity Reference
Target Compound Pyrazolo-pyrrolo-pyrimidine 3-(3,4-dimethoxyphenyl), 8-heptyl High lipophilicity Hypothesized medicinal
8-(2,2-Dimethoxyethyl) analog Pyrazolo-pyrrolo-pyrimidine 3-CN, 8-dimethoxyethyl Moderate polarity Medicinal use
Pyrazolo-thieno-pyrimidinones Pyrazolo-thieno-pyrimidine 6-Aryl, 3-methyl Sulfur-enhanced electronic profile Antimicrobial
Pyrrolo-thiazolo-pyrimidines Pyrrolo-thiazolo-pyrimidine 5-Methoxyphenyl, 8-phenyl Thiazolo ring stability Intermediate for synthesis

Implications for Drug Design

  • The heptyl chain in the target compound may enhance bioavailability for lipid-rich targets compared to shorter chains (e.g., dimethoxyethyl in ).
  • 3,4-Dimethoxyphenyl groups could improve binding to enzymes or receptors requiring aromatic stacking, as seen in other methoxy-substituted heterocycles ( ).

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